molecular formula C19H15ClN6O B11153706 [4-chloro-2-(1H-tetrazol-1-yl)phenyl](1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

[4-chloro-2-(1H-tetrazol-1-yl)phenyl](1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B11153706
M. Wt: 378.8 g/mol
InChI Key: FCCIAUFSTUIZJT-UHFFFAOYSA-N
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Description

4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a tetrazole ring, a chloro-substituted phenyl group, and a tetrahydropyridoindole moiety, making it a subject of study in medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group. The chloro-substituted phenyl group can be incorporated through electrophilic aromatic substitution reactions. The final step often involves the formation of the tetrahydropyridoindole moiety through intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its mechanism of action is a subject of ongoing research.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structural complexity allows for the design of materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but studies suggest that it may influence signaling pathways and cellular processes.

Properties

Molecular Formula

C19H15ClN6O

Molecular Weight

378.8 g/mol

IUPAC Name

[4-chloro-2-(tetrazol-1-yl)phenyl]-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C19H15ClN6O/c20-12-5-6-14(18(9-12)26-11-21-23-24-26)19(27)25-8-7-17-15(10-25)13-3-1-2-4-16(13)22-17/h1-6,9,11,22H,7-8,10H2

InChI Key

FCCIAUFSTUIZJT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=C(C=C(C=C4)Cl)N5C=NN=N5

Origin of Product

United States

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